Bezafibrate Acyl Glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3R,4R,5S,6R)-3-[2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoyl]oxy-2,4,5,6-tetrahydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClNO10/c1-26(2,25(36)37-22-19(30)17(24(34)35)18(29)20(31)21(22)32)38-16-9-3-13(4-10-16)11-12-28-23(33)14-5-7-15(27)8-6-14/h3-10,17-22,29-32H,11-12H2,1-2H3,(H,28,33)(H,34,35)/t17-,18-,19?,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEMADLVNCCHDH-QIIRPGIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(C1O)O)O)C(=O)O)O)OC2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](C1O)C(=O)O)O)O)O)OC2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Biosynthesis and Metabolic Pathways of Bezafibrate Acyl Glucuronide
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Bezafibrate (B1666932) Glucuronidation
The formation of bezafibrate acyl glucuronide is a crucial step in the metabolism and subsequent excretion of bezafibrate. abbvie.ca Research has identified several UGT isoforms that play a role in this conjugation reaction. Specifically, UGT1A3, UGT1A9, and UGT2B7 have been implicated in the glucuronidation of bezafibrate and other similar carboxylic acid-containing compounds. researchgate.netmdpi.comresearchgate.net The involvement of these specific isoforms highlights the complexity of drug metabolism, as each enzyme exhibits distinct substrate specificities and kinetic properties.
Substrate Specificity and Kinetic Analysis of Human UGT1A3, UGT1A9, and UGT2B7 Towards Bezafibrate
Kinetic studies using recombinant human UGT enzymes have been instrumental in elucidating the specific roles of UGT1A3, UGT1A9, and UGT2B7 in bezafibrate glucuronidation. While direct kinetic data for bezafibrate with each of these isoforms is not extensively detailed in the provided search results, studies on similar compounds like fenofibric acid, another fibrate, provide valuable insights. For instance, recombinant UGT2B7 has been shown to have the highest activity for fenofibric acid glucuronidation, followed by UGT1A3 and UGT1A9. researchgate.net This suggests a potentially similar hierarchy for bezafibrate.
Kinetic analyses often reveal different models of enzyme activity. For example, in the metabolism of other substrates, UGT1A3 has displayed sigmoidal (Hill's) kinetics, while UGT1A9 and UGT2B7 have shown standard Michaelis-Menten kinetics. researchgate.net Such differences in kinetic profiles can influence the rate of metabolism at varying substrate concentrations. For example, UGT1A3 has been identified as a key enzyme in the hepatic formation of chenodeoxycholic acid-24-glucuronide (CDCA-24G), exhibiting Michaelis-Menten kinetics with a Km value between 10.6 and 18.6 µM. researchgate.net Similarly, studies on ticagrelor (B1683153) showed that UGT1A9 had the highest catalytic activity among several UGTs, including UGT1A3 and UGT2B7, and followed Michaelis-Menten kinetics. nih.gov
The following table summarizes the kinetic parameters for the glucuronidation of fenofibric acid, a structurally related fibrate, by relevant UGT isoforms, which may serve as a proxy for understanding bezafibrate metabolism.
| UGT Isoform | Vmax/Km (μl/min/mg) | Kinetic Profile |
| UGT2B7 | 2.10 | Michaelis-Menten |
| UGT1A3 | 0.13 | Sigmoidal (Hill's) |
| UGT1A9 | 0.02 | Michaelis-Menten |
| UGT1A6 | 0.09 | Michaelis-Menten |
| Data based on fenofibric acid glucuronidation. researchgate.net |
It is important to note that protein-protein interactions between different UGT isoforms can occur within the liver, potentially altering their kinetic properties. nih.gov For instance, co-expression of UGT1A enzymes has been shown to affect the kinetics of UGT2B7. nih.gov
Transcriptional and Post-Translational Regulation of Relevant UGTs
The expression and activity of UGT enzymes, including UGT1A3, UGT1A9, and UGT2B7, are subject to complex regulatory mechanisms at both the transcriptional and post-translational levels. physiology.org This regulation contributes to the significant interindividual variability observed in drug metabolism.
Transcriptional Regulation: The expression of UGT genes is controlled by a variety of transcription factors, including nuclear receptors that act as sensors for endogenous and exogenous substances. physiology.orgnih.gov For example, the peroxisome proliferator-activated receptor alpha (PPARα), which is activated by fibrates like bezafibrate, can upregulate the expression of UGT1A3 and UGT1A4. nih.govmdpi.com This suggests a potential feedback mechanism where the drug itself can enhance its own metabolism. The expression of UGTs is also tissue-specific, with isoforms like UGT1A9 being prominently expressed in the liver and kidney. nih.govd-nb.info Age-related changes in the expression of UGTs have also been observed, with some isoforms showing increased expression during childhood and adolescence, potentially influenced by hormonal signaling. frontiersin.org
Post-Translational Regulation: Following protein synthesis, UGT enzymes can undergo various modifications that impact their function. These modifications include phosphorylation, glycosylation, and protein-protein interactions. d-nb.info UGTs are known to form both homo-oligomers and hetero-oligomers, and these interactions can affect their enzymatic activity and stability. nih.govdoi.org For example, interactions between UGT2B7 and UGT1A isoforms have been shown to alter their kinetic parameters. nih.gov Furthermore, microRNAs (miRNAs) have emerged as key post-transcriptional regulators of UGT expression by binding to messenger RNA (mRNA) and either inhibiting translation or promoting mRNA degradation. nih.govd-nb.info
In Vitro Methodologies for this compound Generation
The synthesis of this compound in a laboratory setting is essential for studying its properties, including its potential reactivity and for use as an analytical standard. nih.gov In vitro methods utilizing biological systems are commonly employed for this purpose.
Utilization of Human Liver Microsomes and Recombinant UGT Systems for Enzymatic Synthesis
Human Liver Microsomes (HLMs): HLMs are vesicles derived from the endoplasmic reticulum of human liver cells and contain a rich complement of drug-metabolizing enzymes, including UGTs. nih.govhelsinki.fi They are a widely used in vitro system for studying drug glucuronidation and for generating glucuronide metabolites. researchgate.netnih.govhelsinki.fi By incubating bezafibrate with HLMs in the presence of the co-substrate UDP-glucuronic acid (UDPGA), this compound can be synthesized. nih.gov The rate of formation can then be measured to assess metabolic activity. nih.gov
Recombinant UGT Systems: To pinpoint the specific UGT isoforms responsible for a particular glucuronidation reaction, recombinant UGTs are used. nih.gov These are individual human UGT enzymes produced in cell lines (e.g., HEK293 cells) through genetic engineering. nih.gov Incubating bezafibrate with a panel of recombinant UGTs allows for the identification of the primary enzymes involved in its glucuronidation and enables detailed kinetic analysis of each isoform. researchgate.netmdpi.com
Intramolecular Reactivity and Biochemical Stability of Bezafibrate Acyl Glucuronide
Mechanisms of Acyl Migration (Intramolecular Rearrangement)
Acyl migration is a significant intramolecular reaction of bezafibrate (B1666932) acyl glucuronide, leading to the formation of various positional isomers. This process is influenced by several factors, including pH and temperature.
Formation of Positional Isomers (e.g., 2-, 3-, and 4-O-Acyl Glucuronides)
The initial 1-O-β-acyl glucuronide of bezafibrate is susceptible to intramolecular acyl migration, a process where the bezafibrate acyl group moves from the C-1 position of the glucuronic acid moiety to other hydroxyl groups on the sugar ring. escholarship.orgresearchgate.net This rearrangement results in the formation of a mixture of positional isomers, primarily the 2-O-, 3-O-, and 4-O-acyl glucuronides. researchgate.netnih.gov Unlike the parent 1-O-β-acyl glucuronide, these isomers are not substrates for the β-glucuronidase enzyme. nih.gov The migration of the acyl group is a key step that can precede further reactions, including covalent binding to proteins. researchgate.netresearchgate.net
Influence of Buffer pH and Temperature on Acyl Migration Kinetics
The rate of acyl migration of bezafibrate acyl glucuronide is significantly influenced by the pH and temperature of the surrounding environment. researchgate.netresearchgate.net Generally, the degradation of acyl glucuronides, which includes both acyl migration and hydrolysis, is pH-dependent. escholarship.orgresearchgate.net Studies on other acyl glucuronides have shown that acyl migration is the predominant pathway of degradation under physiological conditions (pH 7.4). nih.gov The stability of acyl glucuronides, and thus the rate of acyl migration, is also affected by temperature, with higher temperatures generally accelerating the reaction. researchgate.net
Covalent Adduct Formation with Endogenous Macromolecules
A significant consequence of the reactivity of this compound is its ability to form covalent adducts with endogenous macromolecules, particularly proteins. researchgate.netresearchgate.net This irreversible binding can alter the structure and function of the modified proteins and is a proposed mechanism for certain drug toxicities. researchgate.netresearchgate.net
Mechanistic Pathways of Covalent Binding (e.g., Transacylation vs. Glycation)
Two primary mechanisms have been proposed for the covalent binding of acyl glucuronides to proteins: transacylation and glycation. researchgate.netnih.gov
Transacylation: This involves the direct nucleophilic attack of a reactive group on a protein (such as the amino group of a lysine (B10760008) residue or the thiol group of a cysteine residue) on the electrophilic carbonyl carbon of the acyl glucuronide. researchgate.netnih.gov This results in the transfer of the acyl group (bezafibrate) to the protein. Evidence suggests that the 1-β isomer of acyl glucuronides is primarily responsible for forming transacylation adducts. researchgate.net
Glycation: This pathway is initiated by the acyl migration of the 1-O-β-acyl glucuronide to its 2-, 3-, or 4-O-isomers. researchgate.net These isomers can then react with nucleophilic groups on proteins. One proposed mechanism involves the formation of a Schiff base (imine) between the open-ring aldehyde form of the migrated glucuronic acid isomer and an amino group on a protein, followed by an Amadori rearrangement to form a stable ketoamine adduct. nih.govnih.gov This process results in the entire glucuronide conjugate being covalently attached to the protein. nih.gov
The relative contribution of transacylation and glycation to protein adduct formation can be influenced by the specific acyl glucuronide and the target protein.
Identification of Modified Proteins (e.g., UGT Enzymes, Albumin, Other Plasma and Tissue Proteins)
In vitro studies have demonstrated that acyl glucuronides can covalently modify a range of proteins. researchgate.netresearchgate.net
UDP-Glucuronosyltransferases (UGTs): These are the enzymes responsible for the formation of acyl glucuronides. Studies with other nonsteroidal anti-inflammatory drugs (NSAIDs) have shown that their acyl glucuronide metabolites can form covalent adducts with UGT isoforms, potentially leading to enzyme inactivation. nih.govmdpi.com
Albumin: As the most abundant protein in plasma, human serum albumin (HSA) is a major target for covalent modification by reactive acyl glucuronides. researchgate.netnih.gov The formation of adducts with albumin has been demonstrated for numerous acyl glucuronides. nih.gov
Other Plasma and Tissue Proteins: Covalent binding of acyl glucuronides is not limited to UGTs and albumin. These reactive metabolites have the potential to modify other proteins in plasma and various tissues, which could contribute to a wider range of biological effects. researchgate.netresearchgate.net
The table below summarizes the key reactions and interactions of this compound.
| Reaction/Interaction | Description | Key Factors/Pathways | Modified Macromolecules |
| Acyl Migration | Intramolecular rearrangement of the acyl group on the glucuronic acid ring. | pH, Temperature | - |
| Ester Hydrolysis | Cleavage of the ester bond, releasing the parent drug and glucuronic acid. | Chemical and enzymatic pathways | - |
| Covalent Adduct Formation | Irreversible binding to endogenous macromolecules. | Transacylation, Glycation | UGT Enzymes, Albumin, Other Plasma and Tissue Proteins |
Stereochemical Considerations in Covalent Adduct Formation
The formation of covalent adducts between reactive metabolites and endogenous macromolecules like proteins is a critical event in the initiation of certain types of drug toxicity. For drugs metabolized to acyl glucuronides, such as bezafibrate, the stereochemistry of the metabolite can play a significant role in its reactivity and the mechanisms by which it forms these adducts. Although bezafibrate itself is an achiral molecule, its conjugation with the chiral D-glucuronic acid introduces multiple stereocenters, leading to important stereochemical considerations.
The primary mechanisms through which acyl glucuronides form covalent protein adducts are transacylation and glycation. mdpi.com The stereochemistry of the this compound (Beza-AG) molecule is central to these pathways, primarily through the process of intramolecular acyl migration.
Acyl Migration and the Formation of Diastereomeric Isomers
The initial product of glucuronidation is the 1-O-β-acyl glucuronide (1-β-Beza-AG), where the bezafibrate molecule is attached via an ester linkage to the anomeric carbon (C1) of the glucuronic acid moiety. This 1-β-isomer is often unstable under physiological conditions (pH 7.4, 37°C) and can undergo intramolecular rearrangement, a process known as acyl migration. researchgate.netnih.gov In this process, the bezafibrate acyl group migrates from the C1 position to the adjacent hydroxyl groups on the glucuronic acid ring, forming the C2, C3, and C4-O-acyl positional isomers.
Influence of Stereochemistry on Reaction Pathways
The different diastereomeric isomers of Beza-AG can participate in covalent adduct formation through distinct mechanisms:
Transacylation: This pathway involves the direct nucleophilic attack on the electrophilic carbonyl carbon of the ester linkage by a nucleophilic group on a protein (e.g., the hydroxyl group of serine, the thiol group of cysteine, or the amino group of lysine). This results in the transfer of the bezafibrate acyl group to the protein, releasing the glucuronic acid moiety. nih.gov While the 1-β-isomer can undergo transacylation, the positional isomers are also reactive and can contribute to protein acylation. researchgate.net
Glycation: This mechanism is critically dependent on the initial acyl migration away from the anomeric carbon. Once the acyl group has migrated to the C2, C3, or C4 position, the C1 anomeric carbon is free to exist in equilibrium with an open-ring form that possesses a reactive aldehyde functional group. researchgate.net This aldehyde can then react with nucleophilic amino groups on proteins, such as the ε-amino group of lysine residues, to form a Schiff base (or imine). nih.gov This intermediate can then rearrange to form a stable, covalently bound ketoamine adduct, a process known as an Amadori rearrangement. In this case, the entire metabolite—both the bezafibrate and the glucuronic acid spacer—becomes covalently attached to the protein. researchgate.netnih.gov
The table below summarizes the roles of the different stereoisomers of this compound in the primary pathways of covalent adduct formation.
| Isomer (Diastereomer) | Formation | Role in Covalent Adduct Formation |
| 1-O-β-acyl glucuronide | Initial enzymatic metabolite formed by UGTs. | Can directly form adducts via transacylation . Acts as the precursor to all other isomers. |
| 2-O-acyl glucuronide | Formed via intramolecular acyl migration from the 1-β isomer. | Can form adducts via transacylation . Required intermediate for the glycation pathway (allows ring-opening to form a reactive aldehyde). |
| 3-O-acyl glucuronide | Formed via intramolecular acyl migration from the 1-β or 2-O isomer. | Can form adducts via transacylation . Required intermediate for the glycation pathway. |
| 4-O-acyl glucuronide | Formed via intramolecular acyl migration. | Can form adducts via transacylation . Required intermediate for the glycation pathway. |
This table illustrates the established reaction pathways for acyl glucuronides. Specific quantitative reactivity data for each this compound isomer is not currently available in published literature.
Advanced Analytical Methodologies for Bezafibrate Acyl Glucuronide Research
Challenges in the Analytical Quantification of Unstable Acyl Glucuronides
The quantification of Bezafibrate (B1666932) Acyl Glucuronide is complicated by the intrinsic reactivity of the acyl glucuronide functional group. These metabolites are known to be unstable under physiological conditions, leading to several analytical hurdles. The primary challenges include intramolecular rearrangement and hydrolysis back to the parent drug, bezafibrate.
Acyl migration is a significant issue where the acyl group of Bezafibrate Acyl Glucuronide can move from the 1-β position to the 2-, 3-, and 4-positions of the glucuronic acid moiety. This process results in the formation of positional isomers that are difficult to separate chromatographically and may exhibit different chemical and biological properties. Furthermore, these isomers can complicate accurate quantification as they may have different mass spectrometric fragmentation patterns.
Hydrolysis of the ester linkage in this compound is another major challenge, leading to the reformation of the parent compound, bezafibrate. This back-conversion can occur both enzymatically, catalyzed by β-glucuronidases present in biological matrices, and non-enzymatically, influenced by pH and temperature. The instability of the acyl glucuronide can lead to an underestimation of its concentration and an overestimation of the parent drug's concentration in biological samples.
Strategies for Sample Handling and Stabilization in Academic Studies
To ensure the integrity of this compound in biological samples, meticulous handling and stabilization techniques are crucial from the point of collection through to analysis.
The stability of acyl glucuronides is highly dependent on pH and temperature. To minimize both acyl migration and hydrolysis, it is essential to maintain acidic conditions and low temperatures throughout sample processing and storage. Typically, blood samples are collected in tubes containing an anticoagulant and immediately placed on ice. Plasma is then separated at low temperatures and acidified, often by the addition of citric or formic acid, to a pH below 5. This acidic environment protonates the carboxylic acid group of the glucuronic acid moiety, significantly slowing the rates of both intramolecular rearrangement and hydrolysis. For long-term storage, acidified plasma samples are kept at ultra-low temperatures (-70°C or lower) to further preserve the integrity of the analyte.
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | ≤ 4°C during processing; ≤ -70°C for storage | Reduces the rate of chemical and enzymatic degradation. |
| pH | Acidification to pH < 5 | Inhibits intramolecular acyl migration and hydrolysis. |
| Collection Tubes | Use of anticoagulants (e.g., EDTA, heparin) | Prevents clotting and allows for plasma separation. |
| Processing Time | Minimized | Reduces the opportunity for degradation to occur. |
In addition to pH and temperature control, the use of enzyme inhibitors is a key strategy to prevent the enzymatic hydrolysis of this compound back to bezafibrate. β-glucuronidases, present in various tissues and plasma, can efficiently cleave the glucuronide conjugate. To counteract this, inhibitors of these enzymes are often added to the collection tubes or during sample preparation. Borneol is a known inhibitor of glucuronidation and has been used in studies involving bezafibrate to prevent the formation of its glucuronide metabolite, which can be relevant in certain experimental setups. For the stabilization of the already formed acyl glucuronide, specific inhibitors of β-glucuronidases are employed to prevent its degradation.
High-Resolution Spectrometric and Chromatographic Techniques for Structural Elucidation and Quantification
Advanced analytical techniques are indispensable for the reliable analysis of this compound, providing the necessary sensitivity and selectivity to overcome the challenges posed by its instability and the complexity of biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the direct quantification of this compound in biological fluids. oatext.com This technique offers high selectivity and sensitivity, allowing for the measurement of low concentrations of the metabolite in complex matrices like plasma and urine. nih.govnih.govnih.govsemanticscholar.org The chromatographic separation, typically achieved using a reversed-phase C18 column, is optimized to resolve this compound from its parent drug and potential isomers. nih.govjpsbr.org
For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high degree of specificity minimizes interferences from other matrix components. Given that bezafibrate has a molecular weight of 361.8 g/mol , its acyl glucuronide conjugate would have a molecular weight of approximately 537.8 g/mol . The MRM transitions would be set to monitor the fragmentation of the protonated or deprotonated molecular ion of this compound to a characteristic product ion, often the aglycone (bezafibrate) itself.
| Parameter | Typical Condition |
|---|---|
| Chromatographic Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) oatext.com |
| Mobile Phase | Gradient of acetonitrile and water with formic or acetic acid oatext.com |
| Ionization Mode | Negative Electrospray Ionization (ESI-) oatext.com |
| Precursor Ion (m/z) for Bezafibrate | 360.01 oatext.com |
| Product Ion (m/z) for Bezafibrate | (Specific to fragmentation) |
| Hypothetical Precursor Ion (m/z) for this compound | ~536.8 |
| Hypothetical Product Ion (m/z) for this compound | ~360.0 (corresponding to bezafibrate) |
High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) instruments, is a powerful tool for the structural elucidation of this compound and the identification of its isomers and degradation products. nih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the metabolite and its fragments with a high degree of confidence. This is particularly useful for distinguishing between metabolites with very similar masses. The fragmentation patterns obtained from HRMS/MS experiments can provide detailed structural information, helping to identify the different positional isomers of this compound that may be formed through acyl migration.
In conjunction with HRMS, in silico tools are increasingly being used to predict potential metabolites and their fragmentation patterns. nih.gov Various software programs can predict the likely sites of metabolism on a parent drug molecule, including glucuronidation. These tools can also simulate the mass spectra of predicted metabolites, which can then be compared with experimental data to aid in their identification. For this compound, in silico deconjugation approaches can be used, where the mass of the glucuronic acid moiety is computationally removed from the precursor ion, and the resulting "aglycone" fragment spectrum is searched against libraries of known compounds. nih.gov This can help to confirm the identity of the parent drug and the nature of the conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of acyl glucuronide metabolites, including this compound. nih.gov While mass spectrometry can confirm the identity and molecular weight of the conjugate, NMR provides definitive confirmation of the 1-O-β-acyl linkage and allows for the characterization of various isomers formed through acyl migration.
The process involves acquiring one-dimensional (1D) and two-dimensional (2D) NMR spectra.
¹H NMR: The proton spectrum provides initial information on the structure. The anomeric proton of the glucuronic acid moiety in the β-configuration typically appears as a characteristic doublet in a specific region of the spectrum, confirming the ester linkage.
¹³C NMR: The carbon spectrum helps identify all carbon atoms in the molecule. The chemical shift of the carbonyl carbon in the ester linkage is a key indicator of the electronic environment and can be used in structure-activity relationship studies. nih.gov
2D NMR Techniques: Advanced 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. For instance, an HMBC experiment can show a correlation between the anomeric proton of the glucuronic acid and the carbonyl carbon of the bezafibrate moiety, providing unequivocal proof of the 1-O-β linkage.
Furthermore, NMR is uniquely suited for studying the dynamics of acyl migration in real-time. By acquiring spectra over time under physiological conditions (pH 7.4, 37°C), researchers can monitor the disappearance of the initial 1-O-β isomer and the appearance of signals corresponding to the 2-, 3-, and 4-positional isomers, allowing for the determination of degradation and isomerization rates. nih.gov
In Vitro Experimental Designs for Reactivity and Stability Assessment
In vitro models are fundamental for assessing the chemical reactivity and stability of this compound. These experiments provide critical data on the metabolite's intrinsic properties, helping to predict its potential for bioactivation. nih.gov Key experimental designs focus on determining its half-life, its susceptibility to nucleophilic attack, and its propensity to form adducts with proteins or peptides.
The degradation half-life of an acyl glucuronide is a primary indicator of its stability and reactivity. nih.gov A shorter half-life suggests greater instability and a higher likelihood of undergoing reactions such as hydrolysis and acyl migration. mdpi.com The determination is typically performed by incubating the biosynthesized or chemically synthesized this compound in a controlled buffer system, most commonly a phosphate buffer at physiological pH (7.4) and temperature (37°C). nih.gov
The concentration of the parent acyl glucuronide is monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The rate of disappearance of the initial 1-O-β isomer is used to calculate the half-life (t½). Studies have shown that acyl glucuronides of drugs classified as "safe" generally exhibit half-lives of 10 hours or more under these conditions, whereas more reactive glucuronides have significantly shorter half-lives. nih.gov
Illustrative Data: Half-Life Determination of Acyl Glucuronides in Phosphate Buffer
The following table contains illustrative data from studies on other carboxylic acid drugs, as specific experimental values for this compound are not publicly available. It demonstrates typical results from such an assay.
| Compound | Drug Category | Half-Life (t½) in Phosphate Buffer (pH 7.4, 37°C) | Data Interpretation |
| Drug A | Safe | 15 hours | Low reactivity, high stability |
| Drug B | Warning | 4 hours | Moderate reactivity and instability |
| Drug C | Withdrawn | 0.5 hours | High reactivity, very unstable |
Trapping studies are designed to detect and identify short-lived reactive intermediates by using a nucleophilic agent to form a stable, detectable adduct. nih.gov For acyl glucuronides, these studies typically investigate two main reactivity pathways: transacylation and glycation. nih.gov
Glutathione (GSH) as a Trapping Agent: Glutathione, a biological nucleophile, is used to trap the acyl glucuronide if it is susceptible to nucleophilic displacement (transacylation). The formation of a bezafibrate-GSH conjugate would indicate that the acyl glucuronide is sufficiently electrophilic to acylate endogenous nucleophiles. In studies with a range of acyl glucuronides, those derived from drugs in "withdrawn" or "warning" categories were found to form glutathione adducts, while those from the "safe" category did not. nih.gov
Methoxylamine as a Trapping Agent: Acyl migration can lead to a transient ring-opening of the glucuronic acid moiety, forming a reactive aldehyde. Methoxylamine is used as a trapping agent for this aldehyde intermediate, which is a key step in the glycation pathway. The absence of a methoxylamine adduct suggests that this pathway is not significant. Research has shown that for many acyl glucuronides tested, methoxylamine conjugates could not be identified, suggesting the transacylation pathway is more predominant for reactivity. nih.gov
The experimental setup involves incubating this compound in a buffer (pH 7.4, 37°C) with a high concentration of the trapping agent (e.g., 5 mM GSH or 1 mM methoxylamine). nih.gov The reaction mixture is then analyzed by LC-MS/MS to search for the predicted mass of the stable adducts.
Illustrative Data: Outcomes of Nucleophilic Trapping Studies
This table illustrates the potential findings from trapping studies based on general knowledge of acyl glucuronide reactivity.
| Trapping Agent | Target Pathway | Potential Outcome for a Reactive AG | Potential Outcome for a Stable AG |
| Glutathione | Transacylation | Bezafibrate-GSH adduct detected | No adduct detected |
| Methoxylamine | Glycation (via aldehyde intermediate) | Bezafibrate-methoxylamine adduct detected (rarely observed) | No adduct detected |
To further refine reactivity prediction, assays have been developed that measure the formation of covalent adducts with model peptides. These assays can provide a more biologically relevant measure of reactivity than half-life alone and can be used to rank compounds in a series. nih.gov
A novel technique involves incubating the acyl glucuronide metabolite with a specific peptide, such as Lys-Phe (Lysyl-Phenylalanine), and measuring the rate of adduct formation. nih.gov The lysine (B10760008) residue in the peptide provides a primary amine nucleophile, mimicking the reactive sites in proteins like albumin. The reaction can proceed through nucleophilic displacement or via reaction with the rearranged aldehyde form, leading to a Schiff base adduct. nih.govresearchgate.net
The resulting acyl glucuronide-peptide adducts are then quantified using sensitive LC-MS/MS methods. A reactivity ranking can be established by comparing the rate or extent of adduct formation for different acyl glucuronides. A strong correlation has been demonstrated between the rate of peptide adduct formation and the rate of rearrangement (isomerization) for several acyl glucuronides, validating this method as a predictive tool for assessing covalent binding potential. nih.gov This assay provides a valuable in vitro model to estimate the potential for this compound to form covalent bonds with proteins in vivo.
Cellular and Biochemical Consequences of Bezafibrate Acyl Glucuronide Reactivity
Impact of Covalent Modification on Protein Structure and Function
Acyl glucuronides, including Bezafibrate (B1666932) Acyl Glucuronide, are recognized as reactive metabolites that can covalently bind to endogenous proteins mdpi.comnih.gov. This irreversible binding can alter the structure and function of the target proteins, a process which is thought to contribute to certain forms of drug toxicity researchgate.net. The formation of these protein adducts can occur through two primary mechanisms:
Transacylation: This involves a direct nucleophilic displacement reaction where a nucleophilic residue on a protein (such as lysine (B10760008), cysteine, or histidine) attacks the electrophilic carbonyl carbon of the acyl glucuronide, leading to the release of glucuronic acid and the formation of a stable amide or ester bond with the drug molecule mdpi.comnih.gov.
Glycation: This pathway is initiated by the intramolecular rearrangement of the 1-β acyl glucuronide isomer to other positional isomers (2-, 3-, and 4-isomers) nih.govresearchgate.net. These isomers can exist in an open-chain form that possesses a reactive aldehyde group. This aldehyde can then react with nucleophilic amino groups on proteins (like the ε-amino group of lysine) to form a Schiff base, which can then undergo an Amadori rearrangement to form a more stable ketoamine adduct nih.govresearchgate.net.
While the nonenzymatic modification of proteins by various acyl glucuronides is well-documented, leading to the hypothesis that such modifications could disrupt the physiological function of critical proteins nih.govacs.orgniph.go.jp, specific research detailing the functional consequences of protein modification solely by Bezafibrate Acyl Glucuronide is less prevalent in the provided literature. However, it is established that serum albumin, dipeptidyl peptidase IV, tubulin, and the UGT enzymes themselves are targets for covalent modification by other acyl glucuronides in vitro nih.gov. The formation of these covalent adducts may lead to dysfunction of the target proteins or trigger immune responses mdpi.comnih.gov.
Investigation of DNA Damage in In Vitro Cellular Models
Beyond protein modification, the reactivity of acyl glucuronides extends to their potential to damage nucleic acids. While the modification of proteins by these metabolites is well-studied, their capacity to damage DNA has also been an area of significant research nih.govacs.org.
To investigate the role of glucuronidation in causing genetic damage in human cells, studies have utilized human embryonic kidney (HEK293) cells engineered to express specific human UDP-glucuronosyltransferase (UGT) enzymes. These models allow for the controlled study of drug bioactivation by specific UGT isoforms.
In one such study, HEK293 cells expressing UGT1A3, UGT1A9, or UGT2B7 were incubated with bezafibrate. DNA damage was assessed using the alkaline comet assay. The results showed that bezafibrate induced DNA damage, but only at higher concentrations (1.0 mM) and only in cells expressing the UGT2B7 and UGT1A9 enzymes researchgate.netnih.gov. No significant DNA damage was observed in cells expressing UGT1A3 or in the untransfected control cells, which have limited glucuronidation capacity researchgate.netnih.gov. This demonstrates a clear, UGT-dependent bioactivation of bezafibrate to a genotoxic metabolite.
| UGT Isoform Expressed | Bezafibrate Concentration | Observed DNA Damage |
|---|---|---|
| UGT1A3 | Up to 1.0 mM | No significant damage |
| UGT1A9 | 1.0 mM | Significant damage |
| UGT2B7 | 1.0 mM | Significant damage |
| Untransfected HEK293 | Up to 1.0 mM | No significant damage |
The mechanism by which acyl glucuronides induce DNA damage is believed to involve glycation and/or glycoxidation pathways nih.gov. The open-chain aldehyde form of the rearranged acyl glucuronide isomer, which is implicated in protein glycation, is also thought to be the reactive species that damages DNA. Studies on other carboxylic acid drugs, such as clofibric acid, have shown that the observed DNA damage in UGT-expressing cells can be significantly reduced by inhibitors of glycation researchgate.netnih.gov. For instance, aminoguanidine, a known inhibitor of glycation/glycoxidation, markedly decreased clofibric acid-mediated DNA damage researchgate.netnih.gov. These findings support the hypothesis that acyl glucuronides, including this compound, can access and damage nuclear DNA through iron-catalyzed glycation or glycoxidative processes nih.gov.
Comparative Biochemical Reactivity Analysis of this compound with Other Carboxylic Acid Acyl Glucuronides
The degree of reactivity and resulting toxicity can vary significantly among different carboxylic acid acyl glucuronides. Comparative studies help to place the reactivity of this compound in perspective.
In studies screening various carboxylic acid drugs for their potential to cause UGT-dependent DNA damage, bezafibrate generally exhibited lower genotoxic potency compared to other compounds. For example, clofibric acid, benoxaprofen, and probenecid produced significant DNA damage in three different UGT-transfected HEK293 cell lines at the lowest concentrations tested, whereas bezafibrate only induced damage at a higher concentration of 1.0 mM nih.gov.
A similar trend was observed in studies using murine hepatocytes. When comparing cytotoxic potencies, bezafibrate was found to be less cytotoxic than compounds like ketoprofen, diclofenac, benoxaprofen, and nafenopin acs.org. In terms of DNA damage in this model, clofibric acid and probenecid showed the greatest potency, causing significant damage at concentrations as low as 0.01 mM, while bezafibrate was not among the compounds that significantly increased Comet moments at a non-cytotoxic concentration of 0.1 mM nih.govacs.org.
| Compound | Relative DNA-Damaging Potency | Notes |
|---|---|---|
| Clofibric Acid | High | Damage at low concentrations (0.01 mM in hepatocytes) nih.govacs.org |
| Probenecid | High | Damage at low concentrations (0.01 mM in hepatocytes) nih.govacs.org |
| Benoxaprofen | Moderate-High | Damage at low concentrations in HEK293 cells nih.gov |
| Bezafibrate | Low | Damage only at high concentrations (1.0 mM) in specific HEK293 cells researchgate.netnih.gov |
These comparative analyses indicate that while this compound is reactive and capable of causing DNA damage through its metabolic activation, its potency in in vitro models appears to be lower than that of several other drugs that also form reactive acyl glucuronide metabolites.
Q & A
Q. What experimental methods are recommended for characterizing the stability and degradation kinetics of Bezafibrate Acyl Glucuronide?
To assess stability, use liquid chromatography-mass spectrometry (LC-MS) to monitor acyl migration and hydrolysis under physiological pH (7.4) and temperature (37°C). Measure the half-life () of the 1-β anomer, as its degradation rate correlates with protein adduct formation risk . Buffer stability assays in phosphate buffer (pH 7.4) with MgCl₂ and saccharic acid 1,4-lactone can suppress β-glucuronidase activity, isolating chemical degradation pathways . For kinetic modelling, employ software like GEPASI to simulate transacylation and hydrolysis rates using differential equations derived from NMR or LC-MS time-course data .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
Validate methods using triple-quadrupole LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs). Optimize chromatographic conditions to resolve positional anomers (e.g., 1-β, 2-β) and hydrolysis products. Cross-validate against pharmacopeial standards (USP/EP) for traceability, ensuring accuracy (±15% deviation) and precision (CV <20%) across the linear range (1–1000 ng/mL) . Include stability tests for freeze-thaw cycles, benchtop storage, and long-term frozen conditions (-80°C) to confirm analyte integrity .
Q. What structural features of this compound influence its reactivity and potential toxicity?
The carboxylate group and acyl migration propensity are critical. Intramolecular hydrogen bonding between the hydroxyl group on carbon 4 and the carboxylate side chain stabilizes the transition state during transacylation, reducing activation energy () compared to neutral acyl glucosides . Substituents like the 4-chlorobenzamido group increase electrophilicity, enhancing nucleophilic displacement reactions with glutathione or proteins, a hallmark of toxicity . Use density functional theory (DFT) to calculate ELUMO (energy of the lowest unoccupied molecular orbital) and predict degradation rates .
Advanced Research Questions
Q. How do interconversion processes between this compound and its aglycone impact pharmacokinetic modeling in renal-impaired subjects?
Develop a compartmental model incorporating reversible metabolism (aglycone ↔ acyl glucuronide) and renal clearance. Use plasma and urine data from subjects with varying renal function to estimate interconversion rate constants () and non-renal clearance. For example, in renal impairment, reduced urinary excretion of the glucuronide increases systemic exposure to the aglycone via hydrolysis, necessitating adjusted dosing regimens . Validate the model using nonlinear mixed-effects modeling (NONMEM) or Monolix.
Q. What in vitro strategies can predict the in vivo risk of this compound-mediated toxicity?
Combine reactive intermediate trapping assays with glutathione (GSH) and methoxylamine to identify transacylation (GSH adducts) and glycation (methoxylamine conjugates) pathways . Corrogate results with reaction phenotyping using recombinant UGT isoforms (e.g., UGT1A3, UGT2B7) to identify enzyme-specific glucuronidation rates. Compounds forming GSH adducts in buffer are categorized as high-risk (e.g., "withdrawn" or "warning" drugs), while absence of adducts aligns with "safe" drugs .
Q. How do hydrogen bonding and steric effects explain differences in reactivity between acyl glucuronides and glucosides?
Acyl glucuronides exhibit stronger intramolecular hydrogen bonds (1.65 Å between C4-OH and carboxylate) compared to glucosides (2.13 Å between C5-OH and pyranose oxygen), stabilizing transition states and lowering for transacylation. Steric hindrance from methyl substituents (e.g., α-methyl groups) slows degradation rates by 13-fold in dimethylated analogs. Use NMR spectroscopy to monitor anomerization and X-ray crystallography to resolve spatial configurations .
Q. Why do in vitro acyl glucuronide reactivity assays often fail to correlate with clinical toxicity outcomes?
Discrepancies arise from oversimplified buffer systems lacking physiological nucleophiles (e.g., albumin) that sequester reactive intermediates. Incorporate human serum albumin (HSA) into assays to mimic in vivo adduct formation. Additionally, interspecies differences in UGT expression and enterohepatic recirculation complicate translation. Prioritize assays measuring both covalent binding (%) and immune response markers (e.g., anti-drug antibodies) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the role of acyl migration versus hydrolysis in protein adduct formation?
Contradictions stem from varying experimental conditions (e.g., pH, temperature). To clarify:
- Acyl migration dominates at pH >7, generating reactive 2-β/3-β anomers that form Schiff bases with lysine residues.
- Hydrolysis prevails at pH <5, regenerating the aglycone with lower adduct risk.
Use LC-MS/MS with stable isotope labeling to quantify adduct subtypes (e.g., lysine vs. cysteine) and model pH-dependent pathways .
Q. What explains the inconsistent correlation between electrophilicity indices (e.g., ELUMO) and acyl glucuronide degradation rates?
ELUMO correlates well () for structurally similar analogs (e.g., phenylacetic acids) but fails for bulky or charged aglycones due to steric/electronic noise. Augment models with Taft steric constants and partial atomic charges (DFT-derived) to improve predictability. For example, methyl-substituted analogs show slower degradation despite similar ELUMO values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
